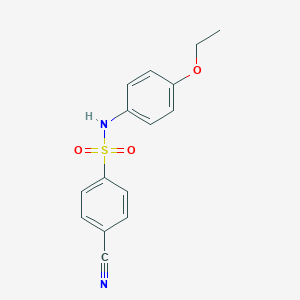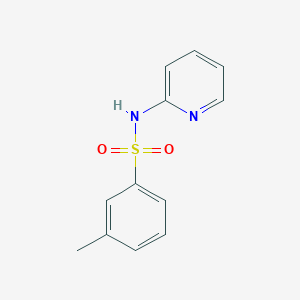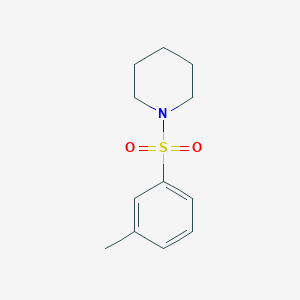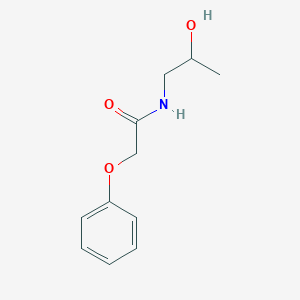![molecular formula C12H17FN2O3S B263459 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, also known as FMB, is a chemical compound that has been extensively studied for its potential use in scientific research. FMB is a sulfonamide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins within cells. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. This compound has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to reduce the production of certain cytokines, which are involved in the immune response. This compound has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to have a neuroprotective effect and can protect against neuronal damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized with high yield and purity. This compound is also a relatively small molecule, which makes it easier to study its interactions with other molecules within cells. However, this compound does have some limitations for use in lab experiments. It is a sulfonamide derivative, which can limit its solubility in water and other solvents. Additionally, this compound has not been extensively studied in vivo, which limits its potential use in animal studies.
Orientations Futures
For research on 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide include the development of this compound derivatives, further studies on its mechanism of action, and the potential use of this compound in combination with other drugs.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-morpholineethanol in the presence of a base. The resulting product is purified by recrystallization to obtain this compound. This synthesis method has been reported to have a high yield and purity, making this compound a suitable compound for scientific research.
Applications De Recherche Scientifique
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been widely studied for its potential use in a variety of scientific research areas. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties and can be used in the study of inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
Propriétés
Formule moléculaire |
C12H17FN2O3S |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
2-fluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17FN2O3S/c13-11-3-1-2-4-12(11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2 |
Clé InChI |
VLDDAYNWIMLDRP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2F |
SMILES canonique |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)


![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)

